molecular formula C7H4ClNO3S B15336841 Benzo[d]oxazole-7-sulfonyl Chloride

Benzo[d]oxazole-7-sulfonyl Chloride

Cat. No.: B15336841
M. Wt: 217.63 g/mol
InChI Key: UMTOBARUDRSVJT-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-7-sulfonyl Chloride is a chemical compound belonging to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]oxazole-7-sulfonyl Chloride typically involves the reaction of 2-aminophenol with sulfonyl chlorides under specific conditions. One common method includes the use of polyphosphoric acid (PPA) as both a catalyst and solvent . The reaction conditions often involve heating the mixture to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazole-7-sulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like pyridine and solvents such as tetrahydrofuran (THF). Reaction conditions often involve controlled temperatures and specific catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various substituted benzoxazoles and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of Benzo[d]oxazole-7-sulfonyl Chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]oxazole-7-sulfonyl Chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other benzoxazole derivatives.

Properties

Molecular Formula

C7H4ClNO3S

Molecular Weight

217.63 g/mol

IUPAC Name

1,3-benzoxazole-7-sulfonyl chloride

InChI

InChI=1S/C7H4ClNO3S/c8-13(10,11)6-3-1-2-5-7(6)12-4-9-5/h1-4H

InChI Key

UMTOBARUDRSVJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC=N2

Origin of Product

United States

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